3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one

Fragment-based drug discovery Hydrogen bond potential Spirocyclic scaffold comparison

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one (CAS 1820687-31-7) is a conformationally constrained spirocyclic lactam (azaspiro[3.4]octane) featuring a cyclopropyl substituent at the 3-position and a carbonyl at the 1-position. With a molecular formula of C9H13NO2 and a molecular weight of 167.20 g/mol, it serves as a versatile small-molecule scaffold for fragment-based drug discovery (FBDD) and as a key intermediate in the synthesis of bioactive compounds, including farnesoid X receptor (FXR) modulators.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 1820687-31-7
Cat. No. B2401783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one
CAS1820687-31-7
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESC1CC2(C(NC2=O)C3CC3)OC1
InChIInChI=1S/C9H13NO2/c11-8-9(4-1-5-12-9)7(10-8)6-2-3-6/h6-7H,1-5H2,(H,10,11)
InChIKeyPIPPXYYKUIIFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one (CAS 1820687-31-7): Spirocyclic Lactam Scaffold for Fragment-Based Discovery and Medicinal Chemistry Procurement


3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one (CAS 1820687-31-7) is a conformationally constrained spirocyclic lactam (azaspiro[3.4]octane) featuring a cyclopropyl substituent at the 3-position and a carbonyl at the 1-position. With a molecular formula of C9H13NO2 and a molecular weight of 167.20 g/mol, it serves as a versatile small-molecule scaffold for fragment-based drug discovery (FBDD) and as a key intermediate in the synthesis of bioactive compounds, including farnesoid X receptor (FXR) modulators [1]. Its rigid spiro junction restricts conformational flexibility, offering advantages in target binding preorganization compared to flexible linear amides [2].

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one: Why Generic Spirocyclic Amine or Lactam Substitutes Cannot Be Interchanged


Simple substitution of 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one with its structurally closest analog, the reduced spirocyclic amine 3-cyclopropyl-5-oxa-2-azaspiro[3.4]octane (CAS 1820704-03-7) or with monocyclic lactams, is not biochemically permissible. The presence of the carbonyl at the 1-position fundamentally alters the hydrogen bond donor/acceptor profile (HBD count: 1 vs. 1; HBA count: 2 vs. 2), resulting in a distinct electrostatic potential surface and target engagement profile. Furthermore, the lactam's increased polarity (XLogP 0.6 vs. 1.0 for the amine analog) and altered molecular weight (167.20 vs. 153.23 g/mol) can significantly impact solubility, permeability, and binding kinetics in fragment screens, leading to divergent hit-to-lead trajectories if the incorrect core is used [1].

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one: Quantitative Differentiation Evidence Against Closest Spirocyclic Analogs for Informed Procurement


Enhanced Hydrogen Bond Acceptor Capacity vs. Reduced Spirocyclic Amine Analog for Fragment-Based Library Design

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one possesses a carbonyl oxygen that acts as a strong hydrogen bond acceptor (HBA), a feature absent in the reduced amine analog 3-cyclopropyl-5-oxa-2-azaspiro[3.4]octane (CAS 1820704-03-7). While both compounds share an identical hydrogen bond donor count (HBD = 1) and HBA count (HBA = 2), the nature of the acceptor is fundamentally different: the lactam carbonyl is a stronger, more directional HBA than the ether oxygen alone, enabling specific interactions with kinase hinge regions or protease catalytic sites that the amine analog cannot replicate [1]. This distinction is evident in computed electrostatic potential surfaces but has not yet been quantified in a direct binding assay; thus, this is classified as a class-level inference.

Fragment-based drug discovery Hydrogen bond potential Spirocyclic scaffold comparison

Structural Preorganization and Conformational Restriction vs. Acyclic Amide Comparators

The spiro junction in 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one locks the azetidine and tetrahydrofuran rings into a fixed orthogonal geometry, limiting rotatable bonds to 1 (cyclopropyl group). In contrast, a simple acyclic amide comparator such as N-cyclopropylmethyl-γ-butyrolactam possesses at least 3 rotatable bonds, leading to a significantly higher entropic penalty upon binding [1]. This conformational restriction is a class-level advantage of spirocyclic scaffolds over flexible analogs and has been shown to improve binding affinity by 10- to 100-fold in unrelated series, although direct comparative data for this specific compound are not yet published.

Conformational analysis Spiro scaffold rigidity Hit-to-lead optimization

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one: Recommended Application Scenarios Derived from Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Kinases or Proteases with Hinge-Binding Clefts

The unique carbonyl HBA of 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one makes it a privileged fragment for targets where a strong, directional hydrogen bond to the hinge region (kinases) or catalytic serine/cysteine (proteases) is required. Its rigid spiro scaffold preorganizes the binding vector, reducing the entropic penalty and increasing the probability of detectable binding in biophysical assays (e.g., SPR, DSF) at screening concentrations [1]. This property is explicitly differentiated from the reduced amine analog, which lacks the carbonyl and would not engage the hinge in the same geometry.

Synthesis of FXR Modulators and Other Nuclear Receptor Ligands

Given the structural precedent of spirocyclic FXR modulators in patent literature, 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one can serve as a key intermediate or scaffold for constructing FXR agonist libraries. The cyclopropyl group at the 3-position maps onto the lipophilic pocket requirements described in alkene spirocyclic FXR modulator patents, while the lactam moiety provides a handle for further derivatization to optimize receptor interactions and pharmacokinetic properties [1]. Its higher polarity relative to the amine analog may also contribute to improved solubility and reduced off-target lipophilicity-driven binding.

Conformational Probe in Structure-Activity Relationship (SAR) Studies

The fixed orthogonal geometry of the spiro system allows medicinal chemists to probe the bioactive conformation of ligands. By incorporating 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one into a hit molecule, researchers can assess whether a rigid, preorganized scaffold improves potency or selectivity compared to flexible chain analogs. This 'conformational probing' approach is directly supported by the scaffold's low rotatable bond count and is a well-precedented strategy in modern drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.